molecular formula C22H31NO2 B12005761 17-Cyanoandrost-5-en-3-yl acetate

17-Cyanoandrost-5-en-3-yl acetate

Cat. No.: B12005761
M. Wt: 341.5 g/mol
InChI Key: QUGXMPWNBWSXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 17-Cyanoandrost-5-en-3-yl acetate typically involves the cyanoacetylation of steroidal precursors. One common method includes the reaction of androst-5-en-3β-ol with cyanoacetic acid in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .

Chemical Reactions Analysis

17-Cyanoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in research and development .

Scientific Research Applications

17-Cyanoandrost-5-en-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Cyanoandrost-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

(17-cyano-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C22H31NO2/c1-14(24)25-17-8-10-21(2)15(12-17)4-6-18-19-7-5-16(13-23)22(19,3)11-9-20(18)21/h4,16-20H,5-12H2,1-3H3

InChI Key

QUGXMPWNBWSXCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CCC4C3CC=C2C1)C#N)C)C

Origin of Product

United States

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